molecular formula C21H16ClN3O5S B2809694 N-(4-(N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide CAS No. 922089-30-3

N-(4-(N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2809694
CAS No.: 922089-30-3
M. Wt: 457.89
InChI Key: AWBCZVACWXJIPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide is a heterocyclic compound featuring a dibenzo[b,f][1,4]oxazepine core, a bicyclic structure containing oxygen and nitrogen atoms. Key structural features include:

  • 11-Oxo group: Introduces a ketone moiety, influencing polarity and hydrogen-bonding interactions.
  • Sulfamoyl linkage: Connects the dibenzooxazepine core to a phenylacetamide group, likely contributing to receptor binding or metabolic stability.

This compound belongs to a class of sulfonamide- and acetamide-functionalized heterocycles, which are frequently explored for therapeutic applications due to their modular synthesis and tunable pharmacophores.

Properties

IUPAC Name

N-[4-[(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O5S/c1-12(26)23-14-3-6-16(7-4-14)31(28,29)25-15-5-9-19-17(11-15)21(27)24-18-10-13(22)2-8-20(18)30-19/h2-11,25H,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBCZVACWXJIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dibenzo-oxazepine core: This step involves the cyclization of a suitable precursor, such as a substituted biphenyl derivative, under acidic or basic conditions.

    Introduction of the sulfonamide group: The dibenzo-oxazepine intermediate is then reacted with a sulfonyl chloride derivative in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

    Acetylation: Finally, the sulfonamide intermediate is acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide or acetamide moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(4-(N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.

    Industry: Used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to bind to the active site of enzymes and inhibit their activity. Additionally, the dibenzo-oxazepine core may interact with various biological pathways, modulating cellular processes and exerting therapeutic effects.

Comparison with Similar Compounds

Target Compound :

  • Core : Dibenzo[b,f][1,4]oxazepine (oxygen atom in the 1,4-position).
  • Implications : Oxygen’s electronegativity may enhance polarity and hydrogen-bonding capacity compared to sulfur-containing analogs.

Analog 1 () :

  • Core : Dibenzo[b,f][1,4]thiazepine (sulfur replaces oxygen in the 1,4-position).
  • Implications : Thiazepine derivatives exhibit distinct electronic properties due to sulfur’s larger atomic radius and lower electronegativity. This may alter binding affinity in receptor-targeted applications .

Analog 2 () :

  • Core : Dibenzo[b,f][1,4]oxazepine (identical to the target compound).
  • Implications : Shared core suggests similar conformational stability, but substituent differences dominate functional comparisons .

Substituent Analysis

Compound Substituents Functional Impact
Target Compound 8-Chloro, sulfamoyl-phenylacetamide Chloro enhances lipophilicity; acetamide may improve solubility or metabolic stability.
Analog 1 () 10-Ethyl, methoxybenzyl ester or methoxyphenylacetamide Ethyl groups increase steric bulk; methoxy improves solubility but reduces reactivity.
Analog 2 () 4-Fluorobenzenesulfonamide Fluorine’s electron-withdrawing effects enhance sulfonamide acidity, potentially improving target engagement .
Analog 3 () 4-Chloro-2-nitrophenyl, methylsulfonyl Nitro groups confer strong electron-withdrawing effects, influencing reactivity in synthetic pathways .

Target Compound :

  • However, analogous sulfonamide/acetamide couplings (e.g., nucleophilic substitutions or amide bond formations) are likely involved.

Analog 1 () :

  • Steps : Carboxylic acid activation with NaH in DMF, followed by alkylation or amidation.
  • Yield : Low (9% for methoxybenzyl ester), indicating challenges in steric or electronic control .

Analog 3 () :

  • Steps : Acetylation with acetic anhydride under reflux, yielding crystalline products.
  • Advantage : Simplicity and scalability compared to multi-step protocols in .

Structural and Functional Implications

  • Sulfonamide vs. Sulfamoyl : Analog 2 () uses a sulfonamide group (direct aryl-SO₂-NH- linkage), whereas the target compound features a sulfamoyl group (aryl-SO₂-NH- connected to an acetamide). The latter may enhance hydrogen-bonding diversity .
  • Chloro vs. Fluoro Substituents : Chlorine’s larger size and lipophilicity (target compound) vs. fluorine’s electronegativity (Analog 2) could differentially influence pharmacokinetics or target selectivity.

Biological Activity

N-(4-(N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepin family. Its structure suggests potential biological activities, particularly in the context of neurological disorders. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Molecular Characteristics

PropertyValue
Molecular Formula C20H18ClN3O3S
Molecular Weight 403.88 g/mol
CAS Number 922084-11-5

The compound features a chloro-substituted dibenzo oxazepine core linked to a sulfamoyl group and an acetamide moiety, which may influence its interaction with biological targets.

This compound primarily acts as an antagonist at the D2 dopamine receptor. This receptor is crucial for modulating dopaminergic pathways in the brain, which are involved in various neurological functions including motor control and reward processing. By inhibiting D2 receptor activity, this compound may alter dopamine signaling and provide therapeutic effects in conditions such as schizophrenia and Parkinson's disease .

Pharmacological Studies

Research has demonstrated that compounds similar to this compound exhibit significant binding affinity to dopamine receptors. In vitro studies indicate that these compounds can effectively reduce dopamine-induced signaling pathways in neuronal cultures .

Case Studies

  • Dopamine Receptor Antagonism : A study conducted by Naporra et al. (2016) investigated the pharmacological profiles of various dibenzo[b,f][1,4]oxazepines. The results showed that these compounds could serve as effective antagonists at D2 receptors, leading to decreased dopaminergic activity in animal models of psychosis .
  • Neuroprotective Effects : In another study, Gerasimova et al. (1989) explored the neuroprotective properties of similar oxazepine derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal loss by modulating excitotoxic pathways through D2 receptor inhibition .
  • Chronic Pain Management : Research has indicated that compounds with similar structures may also play a role in pain modulation by affecting dopaminergic signaling pathways involved in pain perception .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Dibenzo[b,f][1,4]oxazepine Core : This is achieved through cyclization reactions involving ortho-substituted benzamides.
  • Chlorination : Introduction of the chloro substituent using reagents like thionyl chloride.
  • Sulfamoylation : Attaching the sulfamoyl group to the phenyl ring.

These synthetic routes require precise control over reaction conditions to ensure high yields and purity .

Q & A

Basic: What are the recommended synthesis routes and analytical methods for this compound?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the dibenzo[b,f][1,4]oxazepine core. Key steps include sulfamoylation of the phenylacetamide group and chlorination at position 8. Reaction conditions (e.g., solvents like DMF or dichloromethane, catalysts such as NaH or K₂CO₃, and temperatures of 60–100°C) must be tightly controlled to avoid side products .
Analytical Validation:

  • HPLC : Monitor reaction progress and purity (>95% threshold).
  • NMR Spectroscopy : Confirm structural integrity (e.g., sulfonamide proton at δ 10.2–10.8 ppm; carbonyl resonance at δ 170–175 ppm) .

Basic: What functional groups are critical for its biological activity?

Structural Insights:
The 8-chloro-11-oxo-dibenzooxazepine core and N-sulfamoylphenylacetamide moiety are essential. The sulfonamide group enables hydrogen bonding with biological targets, while the chloro substituent enhances lipophilicity and target affinity .

Advanced: How can synthetic yields be optimized for large-scale research applications?

Methodological Recommendations:

  • Continuous Flow Chemistry : Reduces side reactions and improves efficiency ( suggests a 20–30% yield increase in scaled reactions) .
  • Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura couplings (if applicable) to enhance regioselectivity .
  • Purification : Use gradient elution in preparative HPLC to isolate high-purity batches (>98%) .

Advanced: How should researchers address contradictions in reported biological activities (e.g., anticancer vs. lack of efficacy)?

Data Contradiction Analysis Framework:

  • Dose-Response Studies : Validate activity across multiple concentrations (e.g., IC₅₀ values in μM range for apoptosis induction) .
  • Cell Line Specificity : Test in diverse models (e.g., MCF-7 vs. HeLa cells) to identify target selectivity .
  • Assay Conditions : Control for variables like serum content or hypoxia, which may alter results .

Advanced: What strategies are recommended for elucidating its mechanism of action?

Experimental Design:

  • Proteomic Profiling : Use affinity chromatography or pull-down assays to identify binding partners .
  • Kinase Inhibition Assays : Screen against panels (e.g., EGFR, MAPK) to pinpoint targets .
  • Molecular Dynamics Simulations : Model interactions with proposed targets (e.g., DNA topoisomerase II) to guide wet-lab experiments .

Advanced: How can solubility and stability challenges be mitigated in in vitro studies?

Formulation Strategies:

  • Co-Solvents : Use DMSO-ethanol mixtures (≤5% v/v) to enhance aqueous solubility without cytotoxicity .
  • Lyophilization : Stabilize the compound for long-term storage (post-synthesis characterization via TGA/DSC recommended) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.